Cas no 941992-48-9 (N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide)

N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a benzyl group and a 1,1-dioxo-1lambda6,2-thiazinane moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The sulfone-containing thiazinane ring enhances stability and potential bioactivity, while the benzamide scaffold offers versatility for further functionalization. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound's synthetic accessibility and structural rigidity further contribute to its utility in developing novel therapeutic agents or biochemical probes.
N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide structure
941992-48-9 structure
Product Name:N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
CAS No:941992-48-9
MF:C18H20N2O3S
MW:344.428003311157
CID:5502146
Update Time:2025-11-01

N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-4-(1,1-dioxothiazinan-2-yl)benzamide
    • N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
    • Inchi: 1S/C18H20N2O3S/c21-18(19-14-15-6-2-1-3-7-15)16-8-10-17(11-9-16)20-12-4-5-13-24(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21)
    • InChI Key: ILIDZPRBLAQBDF-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1)(=O)C1=CC=C(N2CCCCS2(=O)=O)C=C1

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Additional information on N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Comprehensive Overview of N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS No. 941992-48-9)

N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS No. 941992-48-9) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiazinan ring system, which is further modified with a dioxo group and a benzyl substituent. Such structural complexity makes it a valuable candidate for drug discovery and development, particularly in targeting specific enzymatic pathways.

The growing interest in N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is reflected in the increasing number of scientific publications and patents referencing its use. Researchers are particularly intrigued by its potential role as a kinase inhibitor, a class of compounds that has revolutionized cancer therapy. With the rise of personalized medicine, compounds like this are being explored for their ability to modulate cellular signaling pathways with high specificity. This aligns with current trends in precision medicine, where tailored treatments are designed based on individual genetic profiles.

Another area of interest for CAS No. 941992-48-9 is its potential application in neurodegenerative disease research. Recent studies suggest that similar thiazinan-containing compounds exhibit neuroprotective effects, making them promising candidates for conditions like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier is a critical factor in this context, as it determines its efficacy in targeting central nervous system disorders.

From a synthetic chemistry perspective, N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide presents an interesting challenge due to its stereochemistry and functional group compatibility. Chemists are exploring novel green chemistry approaches to synthesize this compound more efficiently, reducing waste and energy consumption. This aligns with the broader scientific community's push toward sustainable synthesis methods, which are increasingly demanded by regulatory agencies and environmentally conscious consumers.

The compound's physicochemical properties, such as solubility, stability, and bioavailability, are also under investigation. These factors are crucial for its potential development into a drug candidate. Advanced computational tools, including molecular docking and QSAR modeling, are being employed to predict its interactions with biological targets, accelerating the drug discovery process. Such methodologies are at the forefront of modern cheminformatics and are frequently searched by researchers in the field.

In addition to its pharmaceutical potential, CAS No. 941992-48-9 is being studied for its applications in material science. Its unique molecular structure could contribute to the development of advanced polymers or coatings with specific electronic or mechanical properties. This interdisciplinary approach highlights the versatility of this compound and its relevance to multiple scientific domains.

As research on N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide progresses, safety and toxicity profiles remain a priority. Regulatory compliance and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to ensure its suitability for further development. These aspects are critical to address the growing public concern over chemical safety and the need for transparent, evidence-based evaluations.

In summary, N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS No. 941992-48-9) represents a fascinating intersection of chemistry, biology, and medicine. Its multifaceted applications, from drug discovery to material innovation, underscore its importance in contemporary scientific research. As the scientific community continues to explore its potential, this compound is poised to play a significant role in addressing some of the most pressing challenges in health and technology.

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